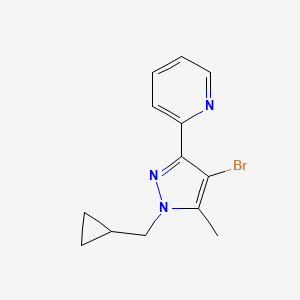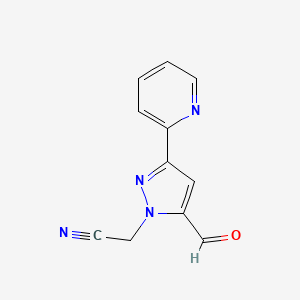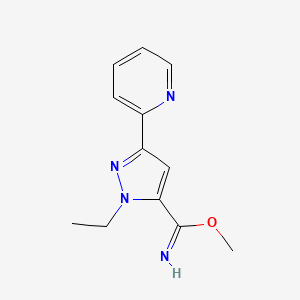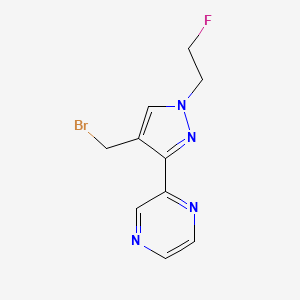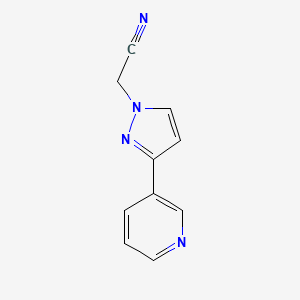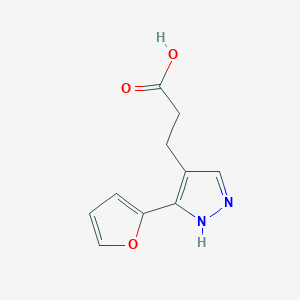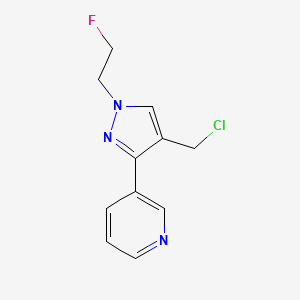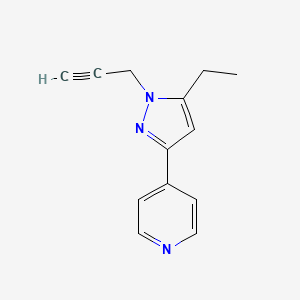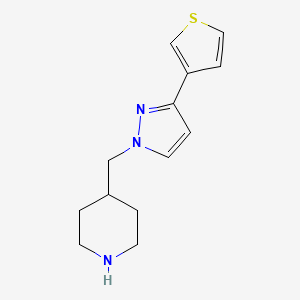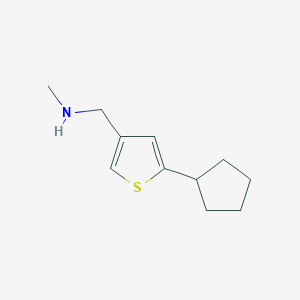
1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine
Overview
Description
1-(5-Cyclopentylthiophen-3-yl)-N-methylmethanamine, commonly referred to as 5-CT, is a novel synthetic drug with a wide range of applications in scientific research. It is a derivative of the amino acid methionine, and its chemical structure consists of a cyclopentylthiophene ring with an N-methyl group attached to the nitrogen atom. 5-CT has been found to possess a variety of biochemical and physiological effects, making it an attractive target for further research.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
A compound structurally related to "1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine" has been identified as a high-affinity, orally active neurokinin-1 (NK(1)) receptor antagonist. This compound demonstrates significant efficacy in pre-clinical tests relevant to clinical applications in emesis (vomiting) and depression, highlighting its potential for both intravenous and oral administration in clinical settings (Harrison et al., 2001).
Serotonin 5-HT1A Receptor Biased Agonism
Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound similar in nature, has identified these derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds preferentially stimulate ERK1/2 phosphorylation over other pathways, demonstrating high receptor affinity and selectivity. Preliminary in vivo studies indicate robust antidepressant-like activity, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Antimicrobial and Cytotoxic Activity
A series of novel azetidine-2-one derivatives of 1H-benzimidazole, structurally related to the target compound, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Some of these compounds exhibited good antibacterial activity and cytotoxicity in vitro, indicating their potential for further development as therapeutic agents (Noolvi et al., 2014).
Neurotoxicity and Metabolite Formation
Studies on the neurotoxic effects of MDMA (Ecstasy) and its metabolites in humans have shown that MDMA ingestion leads to the formation of neurotoxic thioether adducts in human urine. These findings support the hypothesis that the bioactivation of MDMA to neurotoxic metabolites is a relevant pathway to neurotoxicity in humans, offering insights into the metabolism and potential risks associated with amphetamine derivatives (Perfetti et al., 2009).
Phosphorescence in Organic Light-Emitting Diode (OLED)
Research on homoleptic cyclometalated iridium complexes, including compounds with thiophene-based ligands, has demonstrated their highly efficient red phosphorescence. These findings are significant for applications in organic light-emitting diodes (OLEDs), suggesting that compounds with thiophene moieties can contribute to the development of high-efficiency, pure-red OLEDs (Tsuboyama et al., 2003).
properties
IUPAC Name |
1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-12-7-9-6-11(13-8-9)10-4-2-3-5-10/h6,8,10,12H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRXPCSGTCKITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



